3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide
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Overview
Description
3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiophene moiety, and a chloropyridine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the chloropyridine group, and the attachment of the thiophene moiety. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chloropyridine Group: This step may involve nucleophilic substitution reactions where a chloropyridine derivative is introduced.
Attachment of the Thiophene Moiety: This can be done through coupling reactions such as Suzuki-Miyaura coupling, which is known for its mild conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification processes.
Chemical Reactions Analysis
Types of Reactions
3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrrolidine ring can be reduced under appropriate conditions.
Substitution: The chloropyridine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety would yield sulfoxides or sulfones, while nucleophilic substitution of the chloropyridine group would yield various substituted pyridines.
Scientific Research Applications
3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific receptors or enzymes.
Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-chloropyridin-4-yl)oxy]-N-(phenyl)pyrrolidine-1-carboxamide
- 3-[(3-chloropyridin-4-yl)oxy]-N-(furan-2-yl)pyrrolidine-1-carboxamide
Uniqueness
3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is unique due to the presence of the thiophene moiety, which imparts distinct electronic properties compared to its analogs with phenyl or furan groups. This uniqueness can be leveraged in the design of compounds with specific desired properties.
Properties
IUPAC Name |
3-(3-chloropyridin-4-yl)oxy-N-thiophen-2-ylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c15-11-8-16-5-3-12(11)20-10-4-6-18(9-10)14(19)17-13-2-1-7-21-13/h1-3,5,7-8,10H,4,6,9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGFFSLVIUYDQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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